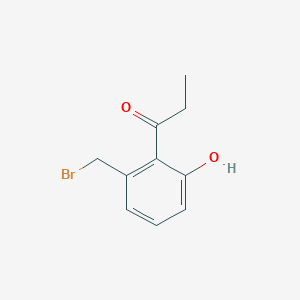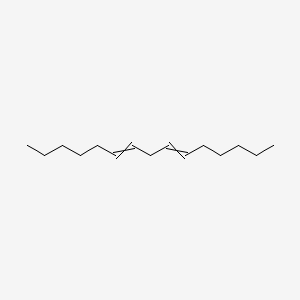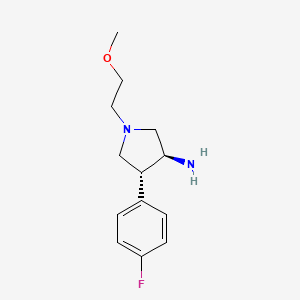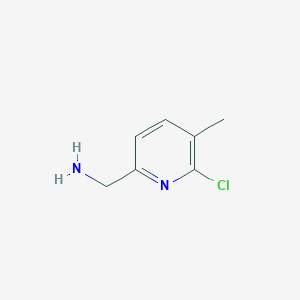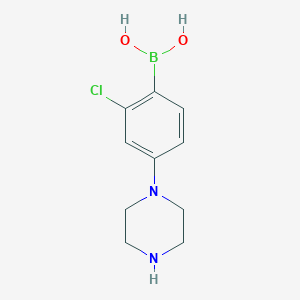![molecular formula C26H26O4 B14068306 Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- CAS No. 100678-04-4](/img/structure/B14068306.png)
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-: is an organic compound with the molecular formula C26H26O4 . This compound is characterized by the presence of two ethenyl groups and two methoxyphenoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- typically involves a multi-step process. One common method is through the nucleophilic aromatic substitution reaction . This involves the reaction of a benzene derivative with ethenyl and methoxyphenoxy groups under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The ethenyl and methoxyphenoxy groups can participate in π-π stacking interactions and hydrogen bonding , influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
Comparación Con Compuestos Similares
- Benzene, 1,4-dimethoxy-2-methyl-
- 1,4-Benzenedithiol, S,S’-dimethyl-
- 1,4-Bis[2-(4-pyridyl)ethenyl]benzene
Uniqueness: Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]- is unique due to the presence of both ethenyl and methoxyphenoxy groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
100678-04-4 |
|---|---|
Fórmula molecular |
C26H26O4 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
4-ethenyl-1-[[4-[(4-ethenyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C26H26O4/c1-5-19-11-13-23(25(15-19)27-3)29-17-21-7-9-22(10-8-21)18-30-24-14-12-20(6-2)16-26(24)28-4/h5-16H,1-2,17-18H2,3-4H3 |
Clave InChI |
ATZPIDJMIRDLBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






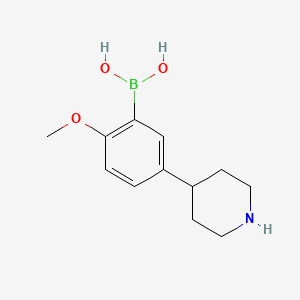
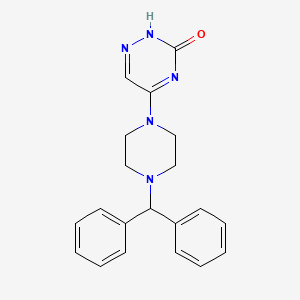
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
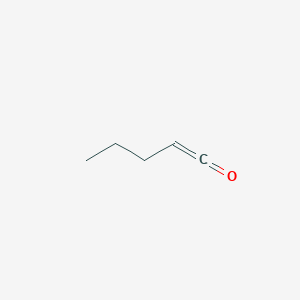
![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)
